molecular formula C7H5BrClF2N B13904228 2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine

2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine

Cat. No.: B13904228
M. Wt: 256.47 g/mol
InChI Key: QDSQZYIXBYFJJI-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine is a chemical compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine typically involves the halogenation of a pyridine derivativeThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Scientific Research Applications

2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine stands out due to the presence of the difluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H5BrClF2N

Molecular Weight

256.47 g/mol

IUPAC Name

2-bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine

InChI

InChI=1S/C7H5BrClF2N/c1-3-2-4(7(10)11)12-6(8)5(3)9/h2,7H,1H3

InChI Key

QDSQZYIXBYFJJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Cl)Br)C(F)F

Origin of Product

United States

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